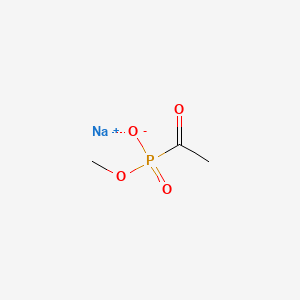

Methyl acetylphosphonate

CAS No.: 69103-75-9

Cat. No.: VC1931919

Molecular Formula: C3H6NaO4P

Molecular Weight: 160.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69103-75-9 |

|---|---|

| Molecular Formula | C3H6NaO4P |

| Molecular Weight | 160.04 g/mol |

| IUPAC Name | sodium;acetyl(methoxy)phosphinate |

| Standard InChI | InChI=1S/C3H7O4P.Na/c1-3(4)8(5,6)7-2;/h1-2H3,(H,5,6);/q;+1/p-1 |

| Standard InChI Key | CQZYKOIQTWFNAS-UHFFFAOYSA-M |

| SMILES | CC(=O)P(=O)([O-])OC.[Na+] |

| Canonical SMILES | CC(=O)P(=O)([O-])OC.[Na+] |

Introduction

Chemical Structure and Identity

Methyl acetylphosphonate is characterized by the molecular formula C3H6O4P and a molecular weight of 137.05 g/mol . According to PubChem data, the formal IUPAC name for this compound is acetyloxy-methoxy-oxophosphanium . The structure features a phosphorus center with a formal positive charge, bonded to an acetyloxy group, a methoxy group, and an oxygen atom. This arrangement can be represented by the following notations:

-

InChI: InChI=1S/C3H6O4P/c1-3(4)7-8(5)6-2/h1-2H3/q+1

-

SMILES: CC(=O)OP+OC

The compound possesses a tetrahedral arrangement around the phosphorus atom, which is typical for phosphorus(V) compounds. The presence of both acetyl and methyl functional groups attached to the phosphonate moiety gives this molecule its distinctive properties and reactivity patterns.

Physical and Chemical Properties

Computed Physical Properties

Methyl acetylphosphonate exhibits several important physical and chemical properties that influence its behavior in various environments. Based on computational data available from PubChem, these properties are summarized in the following table:

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 137.05 g/mol | Relatively low molecular weight |

| XLogP3-AA | -0.2 | Slightly hydrophilic character |

| Hydrogen Bond Donor Count | 0 | Unable to donate hydrogen bonds |

| Hydrogen Bond Acceptor Count | 4 | High capacity to accept hydrogen bonds |

| Rotatable Bond Count | 3 | Moderate conformational flexibility |

| Topological Polar Surface Area | 52.6 Ų | Moderate polarity |

| Formal Charge | 1 | Positively charged species |

| Complexity | 110 | Moderate structural complexity |

These properties collectively determine how methyl acetylphosphonate interacts with solvents, biological systems, and potential reaction partners .

Biological Significance and Applications

Structural Similarities to Biological Molecules

Methyl acetylphosphonate's structure bears resemblance to certain biological molecules containing phosphate groups, which suggests potential interactions with enzymes and other biomolecules. The phosphonate group can mimic phosphate esters found in many biological systems, while the acetyl moiety resembles functional groups present in various metabolites.

Research Applications

The unique structure of methyl acetylphosphonate positions it as a potential tool in biochemical research, particularly for studies involving:

-

Enzyme mechanisms and inhibition

-

Metabolic pathway analysis

-

Structure-activity relationship investigations

-

Development of novel phosphorus-containing compounds with biological activity

Comparison with Related Compounds

Methylphosphonic Acid

Methylphosphonic acid (CH3P(O)(OH)2) represents a structurally related compound that shares the carbon-phosphorus bond characteristic of phosphonates. Unlike methyl acetylphosphonate, methylphosphonic acid:

-

Lacks the acetyl functionality

-

Contains two hydroxyl groups directly bonded to phosphorus

-

Is a white, non-volatile solid with poor solubility in organic solvents but good solubility in water and alcohols

-

Has different chemical reactivity patterns

| Compound | Molecular Formula | Key Structural Features | Notable Properties |

|---|---|---|---|

| Methyl acetylphosphonate | C3H6O4P | Acetyl and methyl groups attached to phosphonate | Positively charged phosphorus center |

| Methylphosphonic acid | CH3P(O)(OH)2 | Methyl group with two hydroxyl groups | White, non-volatile solid; water-soluble |

| Phosphonates (general) | Varies | Carbon-phosphorus bond | Stable under conditions where phosphate esters hydrolyze |

Current Research and Future Directions

Areas for Further Investigation

Several aspects of methyl acetylphosphonate warrant further investigation:

-

Comprehensive physical and chemical characterization

-

Development of efficient and scalable synthetic routes

-

Systematic evaluation of biological activities

-

Exploration of potential applications in biochemical research

-

Investigation of structure-activity relationships through synthesis and evaluation of structural analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume